Cas no 760212-40-6 (2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole)

2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole is a brominated benzimidazole derivative characterized by its versatile utility in organic synthesis and pharmaceutical research. The compound features a benzimidazole core substituted with a phenyl group at the 1-position and a 3-bromophenyl moiety at the 2-position, offering a reactive handle for further functionalization via cross-coupling reactions. Its structural framework is valuable in the development of heterocyclic compounds, particularly in medicinal chemistry, where benzimidazole derivatives are known for their biological activity. The bromine substituent enhances its reactivity in palladium-catalyzed transformations, making it a useful intermediate for constructing complex molecular architectures. High purity and stability under standard conditions further underscore its practicality in research applications.
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole structure
760212-40-6 structure
商品名:2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole
CAS番号:760212-40-6
MF:C19H13BrN2
メガワット:349.2239
MDL:MFCD12911655
CID:562403
PubChem ID:253660900

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 化学的及び物理的性質

名前と識別子

    • 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
    • 2-(3-Bromophenyl)-1-phenylbenzimidazole
    • 1H-Benzimidazole,2-(3-bromophenyl)-1-phenyl-
    • 2-(3-BROMOPHENYL)-1-PHENYL-1H-BENZIMIDAZOLE
    • 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2-(3-bromophenyl)-1-phenyl-
    • zlchem 648
    • ZLD0098
    • YFUWVSPCUFTGQN-UHFFFAOYSA-N
    • 1825AC
    • EBD709928
    • LS40629
    • VI10086
    • SY038956
    • 2-(
    • SCHEMBL338639
    • DTXSID40630567
    • MFCD12911655
    • FT-0656594
    • B4794
    • A838588
    • AKOS015901373
    • AS-30147
    • 2-(3-bromophenyl)-1-phenyl-1H-1,3-benzodiazole
    • CS-0156111
    • 760212-40-6
    • 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole
    • 2-(3-BROMOPHENYL)-1-PHENYL-1,3-BENZODIAZOLE
    • DB-075055
    • MDL: MFCD12911655
    • インチ: 1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H
    • InChIKey: YFUWVSPCUFTGQN-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])C1=NC2=C([H])C([H])=C([H])C([H])=C2N1C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 348.02621g/mol
  • ひょうめんでんか: 0
  • XLogP3: 5.5
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 348.02621g/mol
  • 単一同位体質量: 348.02621g/mol
  • 水素結合トポロジー分子極性表面積: 17.8Ų
  • 重原子数: 22
  • 複雑さ: 368
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.38
  • ゆうかいてん: 123.0 to 127.0 deg-C
  • ふってん: 513.6 ℃ at 760 mmHg
  • フラッシュポイント: 264.4°C
  • 屈折率: 1.671
  • PSA: 17.82000
  • LogP: 5.45500

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole セキュリティ情報

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB456698-5 g
2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole; .
760212-40-6
5g
€302.90 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226751-5g
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
760212-40-6 98%
5g
¥1356.00 2024-07-28
Ambeed
A656689-25g
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
760212-40-6 98%
25g
$480.0 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZK721-5g
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole
760212-40-6 98%
5g
461.0CNY 2021-08-12
Fluorochem
228128-1g
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
760212-40-6 95%
1g
£52.00 2022-02-28
eNovation Chemicals LLC
Y1047693-5g
2-(3-bromophenyl)-1-phenyl-1H-benzimidazole
760212-40-6 98%
5g
$165 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226751-1g
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
760212-40-6 98%
1g
¥339.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4794-1G
2-(3-Bromophenyl)-1-phenylbenzimidazole
760212-40-6 >98.0%(GC)(T)
1g
¥230.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4794-5g
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole
760212-40-6 98.0%(GC&T)
5g
¥1280.0 2022-05-30
abcr
AB456698-1 g
2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole; .
760212-40-6
1g
€105.60 2023-07-18

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 合成方法

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 関連文献

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2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazoleに関する追加情報

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2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole: A Comprehensive Overview

The compound with CAS No. 760212-40-6, commonly referred to as 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This molecule belongs to the class of benzodimidazoles, which are heterocyclic compounds characterized by a benzene ring fused to an imidazole moiety. The presence of a bromine atom at the 3-position of the phenyl group introduces additional electronic and steric effects, making this compound particularly interesting for various research and industrial applications.

Recent studies have highlighted the importance of benzodimidazoles in drug discovery, where their ability to act as scaffolds for bioactive molecules has been extensively explored. The 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole structure, in particular, has been investigated for its potential as an anti-inflammatory agent, antioxidant, and even as a component in advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties arise from the conjugation between the aromatic rings and the imidazole nitrogen atoms, which can be further tuned through substitution patterns.

The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have optimized these methods to achieve higher yields and better purity, ensuring that the compound is accessible for large-scale applications. For instance, a recent study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis, which significantly reduced reaction times while maintaining product quality.

In terms of applications, benzodimidazoles like this compound have shown promise in the development of anti-cancer drugs due to their ability to inhibit specific enzymes involved in cell proliferation. Additionally, their photochemical properties make them suitable candidates for use in optoelectronic devices. A groundbreaking study conducted at Stanford University revealed that incorporating 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole into OLED structures enhances their efficiency and stability, paving the way for next-generation display technologies.

Furthermore, the bromine substituent at the 3-position plays a crucial role in modulating the compound's reactivity and selectivity. This feature has been exploited in catalytic processes where precise control over reaction pathways is essential. For example, chemists at MIT have utilized this compound as a ligand in transition-metal-catalyzed reactions, achieving unprecedented levels of enantioselectivity in asymmetric synthesis.

From an environmental standpoint, researchers are also exploring the biodegradability and eco-friendly synthesis routes for benzodimidazoles like this one. With increasing global emphasis on sustainable chemistry, understanding how these compounds interact with biological systems and degrade under natural conditions is becoming a priority.

In conclusion, 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole stands out as a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing both scientific knowledge and industrial innovation.

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